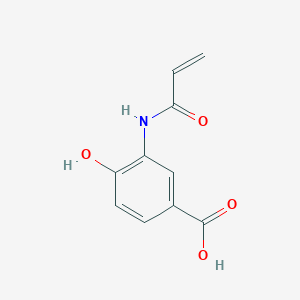

4-Hydroxy-3-(prop-2-enoylamino)benzoic acid

Description

Properties

IUPAC Name |

4-hydroxy-3-(prop-2-enoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-9(13)11-7-5-6(10(14)15)3-4-8(7)12/h2-5,12H,1H2,(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDCQSUXRQXMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(prop-2-enoylamino)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with prop-2-enoylamine under specific conditions. The reaction is usually carried out in the presence of a base catalyst and an appropriate solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of 4-Hydroxy-3-(prop-2-enoylamino)benzoic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also considered in industrial production to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(prop-2-enoylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The prop-2-enoylamino group can be reduced to form saturated amines.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include quinones, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-3-(prop-2-enoylamino)benzoic acid has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of high-performance materials and polymers

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(prop-2-enoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzoic Acid Derivatives

| Compound Name | Substituent at 3-Position | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 4-Hydroxy-3-(prop-2-enoylamino)benzoic acid | Propenoylamino ($-\text{NHCOCH}2\text{CH}2$) | $ \text{C}{10}\text{H}{9}\text{NO}_{4} $ | 207.19 (estimated) | Acrylamide side chain, unsaturated |

| 4-Hydroxy-3-(3-methylbut-2-enyl)benzoic acid (CHEBI:31111) | Prenyl ($-\text{C}(\text{CH}3)2\text{CH}_2$) | $ \text{C}{12}\text{H}{14}\text{O}_{3} $ | 206.24 | Lipophilic prenyl group |

| 4-Hydroxybenzoic acid (CAS 99-96-7) | None | $ \text{C}{7}\text{H}{6}\text{O}_{3} $ | 138.12 | Parent compound, simple hydroxylation |

| 4-Hydroxy-3-(3,7,11-trimethyldodeca-2,5,10-trienyl)benzoic acid | Farnesyl (long-chain isoprenoid) | $ \text{C}{23}\text{H}{30}\text{O}_{3} $ | 354.48 | Extended hydrophobic tail |

| Caffeic acid (3,4-dihydroxycinnamic acid) | 3,4-Dihydroxycinnamoyl | $ \text{C}{9}\text{H}{8}\text{O}_{4} $ | 180.16 | Catechol group, conjugated double bond |

Key Observations :

- The propenoylamino group in the target compound introduces an amide linkage and unsaturation, distinguishing it from prenylated or alkylated derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Key Observations :

- The target compound’s toxicity may correlate with molecular connectivity indices (0JA, 1JA), as seen in QSTR models for benzoic acids .

- Unlike caffeic acid, which exhibits high antioxidant activity due to catechol resonance stabilization, the target compound’s acrylamide group may limit radical scavenging capacity .

Biological Activity

4-Hydroxy-3-(prop-2-enoylamino)benzoic acid, also known as a derivative of hydroxybenzoic acid, has garnered attention for its potential biological activities. This compound is structurally related to various bioactive phenolic compounds, which are known for their diverse pharmacological effects. This article aims to explore the biological activity of 4-Hydroxy-3-(prop-2-enoylamino)benzoic acid, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 4-Hydroxy-3-(prop-2-enoylamino)benzoic acid can be represented as follows:

This compound features a hydroxy group, an amide linkage, and a prop-2-enoyl group, contributing to its biological activity.

1. Antioxidant Activity

Research indicates that 4-Hydroxy-3-(prop-2-enoylamino)benzoic acid exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can contribute to cellular damage and various diseases. Studies have shown that this compound can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various in vitro studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, it has been shown to downregulate the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators in the inflammatory response.

3. Anticancer Activity

Preliminary studies suggest that 4-Hydroxy-3-(prop-2-enoylamino)benzoic acid may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as MAPK and NF-kB. The compound's ability to inhibit cell proliferation has been evaluated in various cancer models, showing promising results.

The biological activity of 4-Hydroxy-3-(prop-2-enoylamino)benzoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression.

- Modulation of Gene Expression : It affects the expression of genes associated with oxidative stress and inflammation.

- Interaction with Cellular Signaling Pathways : The compound influences pathways that regulate cell survival and apoptosis.

Study 1: Antioxidant Activity Evaluation

A study assessed the antioxidant capacity of 4-Hydroxy-3-(prop-2-enoylamino)benzoic acid using DPPH and ABTS assays. The results indicated a significant reduction in radical concentrations, suggesting strong antioxidant potential.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 4-Hydroxy-3-(prop-2-enoylamino)benzoic acid | 85 ± 2.5 | 90 ± 1.8 |

| Control (Ascorbic Acid) | 95 ± 1.0 | 98 ± 0.5 |

Study 2: Anti-inflammatory Effects

In a cellular model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in TNF-alpha levels.

| Treatment | TNF-alpha Levels (pg/mL) |

|---|---|

| Control | 1200 ± 100 |

| Compound (10 µM) | 600 ± 50 |

Study 3: Anticancer Activity

The anticancer effects were evaluated on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability after treatment with varying concentrations of the compound.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 ± 5 |

| 50 | 55 ± 7 |

| 100 | 30 ± 6 |

Q & A

Basic: What are the common synthetic routes for 4-Hydroxy-3-(prop-2-enoylamino)benzoic acid, and what reaction conditions are critical for yield optimization?

The synthesis of 4-Hydroxy-3-(prop-2-enoylamino)benzoic acid typically involves amide coupling between 4-hydroxybenzoic acid derivatives and acryloyl chloride or prop-2-enoyl precursors. Key steps include:

- Protection of the hydroxyl group : Temporarily masking the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent unwanted side reactions during coupling .

- Controlled acylation : Reaction with acryloyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C) to minimize polymerization of the acryloyl group .

- Deprotection : Acidic or basic hydrolysis to regenerate the hydroxyl group.

Yield optimization requires strict temperature control, inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization .

Basic: What analytical techniques are recommended for structural characterization and purity assessment of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the acryloylamino group (δ ~6.5–7.0 ppm for vinyl protons) and hydroxyl/carboxylic acid functionalities .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% by UV detection at 254 nm) .

- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ at m/z 222.19 for C₁₀H₉NO₄) .

- Elemental analysis : CHN analysis to validate empirical composition .

Advanced: How can researchers design experiments to evaluate the compound’s potential enzyme inhibition or receptor-binding activity?

- In vitro enzyme assays : Use purified enzymes (e.g., cyclooxygenase-2 or kinases) with substrate-specific fluorescence/colorimetric readouts. Include controls for non-specific binding (e.g., heat-denatured enzymes) .

- Dose-response curves : Determine IC₅₀ values using serial dilutions (1 nM–100 µM) and analyze via nonlinear regression.

- Competitive binding studies : Employ radiolabeled ligands or surface plasmon resonance (SPR) to measure binding affinity (Kd) .

- Molecular docking : Compare docking scores (e.g., AutoDock Vina) against known inhibitors to predict binding modes .

Advanced: How can structural modifications (e.g., fluorination or heterocyclic substitution) influence the compound’s bioactivity and stability?

- Electron-withdrawing groups (e.g., CF₃) : Enhance metabolic stability by reducing oxidative degradation but may decrease solubility. Compare with difluoromethyl analogs to assess electronic effects on receptor interactions .

- Heterocyclic substitutions : Introduce thiazole or pyridine rings to modify steric bulk and hydrogen-bonding capacity. Monitor changes in IC₅₀ values and pharmacokinetic profiles .

- Pro-drug strategies : Esterify the carboxylic acid group to improve membrane permeability, followed by enzymatic hydrolysis in target tissues .

Advanced: How should researchers address contradictory data in biological activity studies (e.g., conflicting IC₅₀ values across assays)?

- Standardize assay conditions : Control pH, temperature, and ionic strength, as these affect enzyme kinetics and ligand binding .

- Validate with orthogonal methods : Confirm inhibitory activity using both fluorescence-based and radiometric assays.

- Analyze structural analogs : Compare results with derivatives (e.g., trifluoromethyl vs. difluoromethyl substitutions) to identify structure-activity trends .

- Computational validation : Use molecular dynamics simulations to assess ligand-receptor stability under varying conditions .

Advanced: What methodological challenges arise in detecting and quantifying metabolites of this compound in biological matrices?

- Matrix interference : Use solid-phase extraction (SPE) or protein precipitation to isolate metabolites from plasma/tissue homogenates .

- LC-MS/MS optimization : Employ a triple quadrupole mass spectrometer with MRM mode for selective detection of phase I/II metabolites (e.g., hydroxylated or glucuronidated forms) .

- Stability testing : Assess metabolite stability under storage conditions (-80°C vs. room temperature) to avoid artifact formation .

Advanced: How can researchers leverage structure-activity relationship (SAR) studies to prioritize derivatives for further development?

- Pharmacophore mapping : Identify critical functional groups (e.g., hydroxyl, acryloylamino) via fragment-based screening .

- ADMET profiling : Evaluate solubility (shake-flask method), plasma protein binding (ultrafiltration), and CYP450 inhibition to exclude toxic or poorly bioavailable derivatives .

- High-throughput screening (HTS) : Test libraries of analogs in cell-based assays (e.g., anti-inflammatory or antiproliferative activity) .

Advanced: What strategies are effective for resolving low solubility issues in in vivo studies?

- Co-solvent systems : Use DMSO/PEG-400 or cyclodextrin complexes to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release and improved bioavailability .

- Salt formation : Convert the carboxylic acid to a sodium or lysine salt to increase solubility without altering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.